Pyrilamine

Vue d'ensemble

Description

Elle est couramment utilisée pour le traitement symptomatique des affections allergiques, des réactions d'hypersensibilité et des troubles cutanés prurigineux . La mépyramine pénètre rapidement dans le cerveau, ce qui provoque souvent de la somnolence . Elle est souvent vendue sous forme de sel de maléate, le maléate de pyrilamine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La mépyramine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la 2-chloropyridine avec la N,N-diméthyléthylènediamine pour former la N-(2-pyridyl)-N’,N’-diméthyléthylènediamine. Cet intermédiaire est ensuite réagi avec le chlorure de 4-méthoxybenzyle pour donner de la mépyramine .

Méthodes de production industrielle

La production industrielle de mépyramine implique généralement la même voie de synthèse mais à plus grande échelle, avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend un contrôle précis de la température, de la pression et du temps de réaction afin de garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions

La mépyramine subit diverses réactions chimiques, notamment :

Oxydation : La mépyramine peut être oxydée pour former les N-oxydes correspondants.

Réduction : La réduction de la mépyramine peut conduire à la formation d'amines secondaires.

Substitution : La mépyramine peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : N-oxydes de mépyramine.

Réduction : Amines secondaires dérivées de la mépyramine.

Substitution : Dérivés de pyridine substitués.

Applications de la recherche scientifique

La mépyramine a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La mépyramine exerce ses effets en se liant au récepteur H1 de l'histamine en tant qu'antagoniste inverse. Cette liaison favorise un état inactif couplé à une protéine G du récepteur H1, interférant avec la voie de signalisation Gq/11-médiée . En bloquant le récepteur H1 de l'histamine, la mépyramine supprime l'œdème, la rougeur et les démangeaisons histaminiques . De plus, il a été constaté que la mépyramine inhibait les canaux sodiques dépendants du voltage, contribuant à ses effets analgésiques .

Applications De Recherche Scientifique

Pharmacological Properties

Pyrilamine acts as an H1 receptor antagonist , blocking the effects of histamine in the body. This mechanism underlies its use in various medical applications:

- Allergic Conditions : this compound is indicated for the symptomatic treatment of allergic rhinitis, urticaria, and other hypersensitivity reactions. It alleviates symptoms such as itching, sneezing, and runny nose by preventing histamine from binding to its receptors .

- Analgesic Effects : Recent studies have highlighted this compound's potential as a topical analgesic. Research indicates that it can inhibit voltage-gated sodium channels, which play a crucial role in pain signaling. This suggests that this compound may be effective in treating acute and chronic pain conditions .

- Combination Therapies : this compound has been studied in combination with other drugs, such as paracetamol, to enhance therapeutic effects. For instance, a study demonstrated that the combination of paracetamol and this compound produced a synergistic relaxing effect on human uterine strips pre-contracted with potassium chloride, indicating potential applications in managing dysmenorrhea .

Analgesic Properties

A study published in The FASEB Journal explored the analgesic properties of this compound. The research demonstrated that this compound effectively inhibited sodium channels involved in pain transmission (Nav1.7, Nav1.8, and Nav1.9). The estimated half-maximal inhibitory concentration (IC50) values were within therapeutic ranges observed in clinical settings. Locally applied this compound showed significant pain relief in models of inflammatory pain .

Synergistic Effects with Paracetamol

In vitro studies assessed the interaction between paracetamol and this compound on non-pregnant human uterine strips. The results indicated that the combination significantly reduced contractions more effectively than either drug alone, suggesting a potential therapeutic advantage for treating menstrual pain .

Table 1: Pharmacological Applications of this compound

| Application | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Allergic Rhinitis | H1 receptor antagonism | Reduces symptoms of allergies |

| Urticaria | H1 receptor antagonism | Alleviates itching and swelling |

| Pain Management | Inhibition of sodium channels | Potential topical analgesic |

| Dysmenorrhea (with paracetamol) | Synergistic effect on uterine contractions | Enhanced relief from menstrual pain |

Table 2: Comparative Efficacy of this compound and Paracetamol

| Drug Combination | EC30 Value (μM) | Interaction Index (γ) |

|---|---|---|

| Paracetamol | 2391.3 ± 595.3 | - |

| This compound | 14.7 ± 1.7 | - |

| Paracetamol + this compound | 401.8 ± 129.8 | 0.33 ± 0.14 |

Mécanisme D'action

Mepyramine exerts its effects by binding to the histamine H1 receptor as an inverse agonist. This binding promotes a G protein-coupled inactive state of the H1 receptor, interfering with the Gq/11-mediated signaling pathway . By blocking the histamine H1 receptor, mepyramine suppresses histaminic edema, flare, and pruritus . Additionally, mepyramine has been found to inhibit voltage-gated sodium channels, contributing to its analgesic effects .

Comparaison Avec Des Composés Similaires

La mépyramine est comparée à d'autres antihistaminiques de première génération tels que la diphénhydramine et la chloropyramine :

Diphénhydramine : La mépyramine et la diphénhydramine sont toutes deux des antihistaminiques de première génération qui provoquent de la somnolence.

Chloropyramine : La chloropyramine est similaire à la mépyramine, mais elle possède un groupe chloro au lieu d'un groupe méthoxy sur le cycle benzénique.

Liste des composés similaires

- Diphénhydramine

- Chloropyramine

- Triprolidine

- Bromphéniramine

Activité Biologique

Pyrilamine is an antihistamine that has been widely studied for its biological activity, particularly in the context of its pharmacological effects, metabolism, and therapeutic applications. This article synthesizes various research findings and case studies to provide a comprehensive overview of this compound's biological activity.

Pharmacokinetics and Metabolism

This compound is characterized by its poor oral bioavailability, estimated at approximately 18% when administered orally. In a study involving horses, intravenous administration of this compound resulted in serum concentrations that peaked at about 280 ng/mL within 5 minutes and declined to 2.5 ng/mL by 8 hours post-dose. Following oral administration, peak serum concentrations reached around 33 ng/mL at 30 minutes but fell below detectable levels by 24 hours post-dose .

The predominant urinary metabolite identified was O-desmethylthis compound (O-DMP) , which was detectable in urine for up to one week after a single administration. After intravenous dosing, O-DMP peaked at about 20 μg/mL at 2 hours and decreased significantly over time .

Biological Activity and Therapeutic Applications

1. Antihistaminic Effects:

this compound functions primarily as an H1 receptor antagonist, providing relief from allergic symptoms. Its effectiveness has been documented in various clinical settings.

2. Case Study: Dysmenorrhea Treatment

In a randomized clinical trial assessing the efficacy of this compound in treating primary dysmenorrhea, patients receiving a combination of paracetamol, pamabrom, and this compound reported an 87.9% rate of pain reduction by at least 50%. This was comparable to the control group receiving naproxen, paracetamol, and pamabrom (80.6% reduction) with no significant difference between groups .

3. Blood-Brain Barrier Transport:

Recent research has indicated that this compound derivatives can enhance the permeability of certain compounds across the blood-brain barrier (BBB). A study demonstrated that this compound-modified HDAC inhibitors retained selective class I HDAC inhibitory activity while increasing BBB transport via proton-coupled organic cation antiporter pathways .

Safety Profile and Adverse Effects

The safety profile of this compound has been evaluated in clinical trials. In the study mentioned above, adverse events were minimal, with headache and abdominal pain being the most commonly reported issues among participants . Importantly, no serious adverse events were noted.

Table: Summary of this compound Biological Activity

| Activity | Findings |

|---|---|

| Oral Bioavailability | Approximately 18% |

| Peak Serum Concentration | IV: 280 ng/mL (5 min), Oral: 33 ng/mL (30 min) |

| Main Metabolite | O-desmethylthis compound (O-DMP) |

| Dysmenorrhea Pain Reduction | 87.9% (this compound group) vs. 80.6% (control group) |

| Adverse Effects | Headache, abdominal pain; no serious events reported |

Propriétés

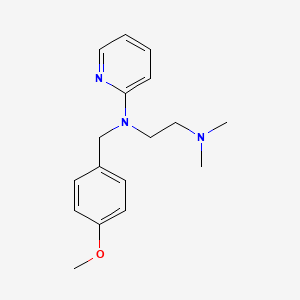

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h4-11H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECBIJXISLIIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023542 | |

| Record name | Pyrilamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrilamine is a viscous brown liquid. (NTP, 1992), Solid | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mepyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

334 to 342 °F at 0.06 mmHg (NTP, 1992), 201 °C @ 5 MM HG | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRILAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), 1 G DISSOLVES IN ABOUT 0.4 ML WATER; SLIGHTLY SOL IN BENZENE, ETHER; 1 G DISSOLVES IN ABOUT 15 ML ABS ALCOHOL /MALEATE/, 1 G DISSOLVES IN ABOUT 2 ML CHLOROFORM, 7.81e-01 g/L | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRILAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mepyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.074 at 70.5 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

Mepyramine is a histamine H1 receptor inverse agonist. It binds to a G protein-coupled form of the receptor and promotes a G protein-coupled inactive state of the H1 receptor that interferes with the Gq/11-mediated signaling. Mepyramine competes with histamine for binding at H1-receptor sites on the effector cell surface, resulting in suppression of histaminic edema, flare, and pruritus. The sedative properties of Mepyramine occur at the subcortical level of the CNS., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Some H1 antagonists possess local anesthetic activity ... . /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for PYRILAMINE (6 total), please visit the HSDB record page. | |

| Record name | Mepyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYRILAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID | |

CAS No. |

91-84-9 | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrilamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepyramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrilamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrilamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepyramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRILAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPE317O9TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRILAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mepyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MELTING POINT: 143-143.5 °C /HYDROCHLORIDE/, 100-101 °C /MALEATE/ | |

| Record name | PYRILAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.